Ethyl 2-[(2-chloroacetyl)amino]acetate
Overview
Description
Ethyl 2-[(2-chloroacetyl)amino]acetate is a chemical compound with the molecular formula C6H10ClNO3 . It is used in industrial and scientific research .
Molecular Structure Analysis
The molecular structure of Ethyl 2-[(2-chloroacetyl)amino]acetate consists of 6 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .
Physical And Chemical Properties Analysis
Ethyl 2-[(2-chloroacetyl)amino]acetate has a molecular weight of 179.6 . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
1. Cyanoacetylation of Amines
- Application Summary : Cyanoacetylation of amines is a process used in the formation of biologically active compounds. N-cyanoacetamides, which can be synthesized from amines and alkyl cyanoacetates, are considered important precursors for heterocyclic synthesis .
- Methods of Application : The synthesis of cyanoacetamides can be carried out in several ways. One method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Another method involves stirring ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight .
- Results or Outcomes : The resulting N-substituted cyanoacetamide compounds can be used to form a variety of heterocyclic compounds. These compounds have diverse biological activities and have drawn the attention of biochemists .
2. Design and Synthesis of 2-Aminothiazole Derivatives
- Application Summary : 2-aminothiazole derivatives have been designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .
- Methods of Application : The synthesis of these derivatives involves the condensation of amines with ethyl cyanoacetate in ethanolic sodium ethoxide solution .
- Results or Outcomes : The synthesized compounds were screened for PDE5 activity using sildenafil as a reference drug. Some compounds were found to have a complete inhibitory effect on PDE5 at 10 μM without causing hypotension . All tested compounds have an inhibitory effect against COX-1 activity (IC50 = 1.00–6.34 μM range) and COX-2 activity (IC50 = 0.09–0.71 μM range) .
Safety And Hazards
Ethyl 2-[(2-chloroacetyl)amino]acetate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . If inhaled, the person should be moved to fresh air and given oxygen if breathing is difficult .
properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-2-11-6(10)4-8-5(9)3-7/h2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHWWBSVIZYONT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961837 | |
Record name | 2-Chloro-N-(2-ethoxy-2-oxoethyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2-chloroacetyl)amino]acetate | |
CAS RN |
41602-50-0 | |
Record name | Glycine, N-(2-chloroacetyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041602500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-N-(2-ethoxy-2-oxoethyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Chloroacetyl)glycine ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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